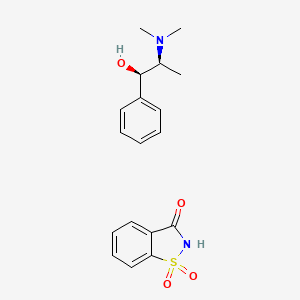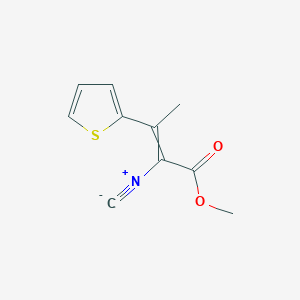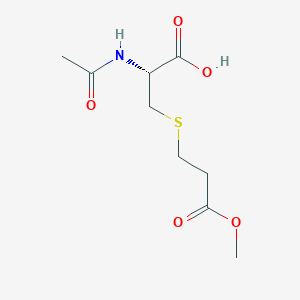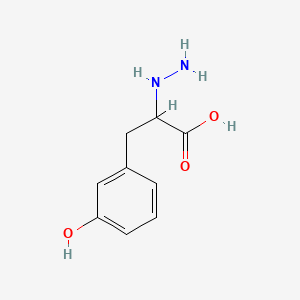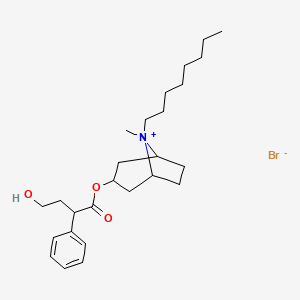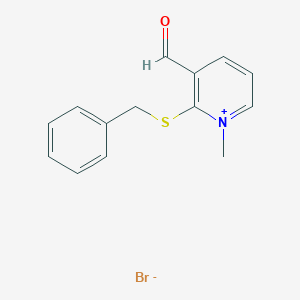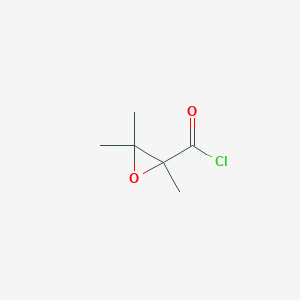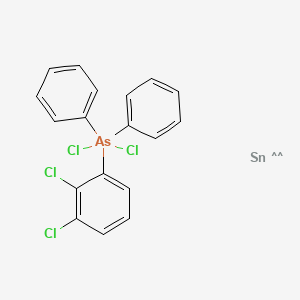
CID 71401607
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71401607” is a chemical entity listed in the PubChem database. It is a complex organic molecule with specific structural and functional properties that make it of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71401607” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Functionalization of the core structure through electrophilic substitution reactions.
Step 3: Final purification using chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves:
Large-scale synthesis: Utilizing high-throughput reactors.
Purification: Employing industrial-scale chromatography and crystallization techniques.
Quality Control: Implementing rigorous testing protocols to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71401607” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like palladium or copper.
Major Products Formed:
Oxidation Products: Include various oxidized derivatives with altered functional groups.
Reduction Products: Yield reduced forms with different electronic properties.
Substitution Products: Result in compounds with new functional groups replacing original ones.
Scientific Research Applications
Compound “CID 71401607” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “CID 71401607” involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
This detailed article provides a comprehensive overview of compound “CID 71401607,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H13AsCl4Sn |
|---|---|
Molecular Weight |
564.7 g/mol |
InChI |
InChI=1S/C18H13AsCl4.Sn/c20-17-13-7-12-16(18(17)21)19(22,23,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-13H; |
InChI Key |
BOXFYLLLPRPASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC(=C3Cl)Cl)(Cl)Cl.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


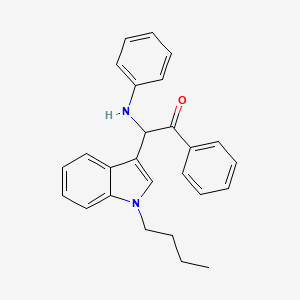
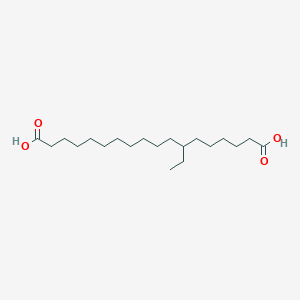


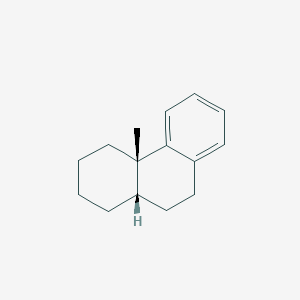
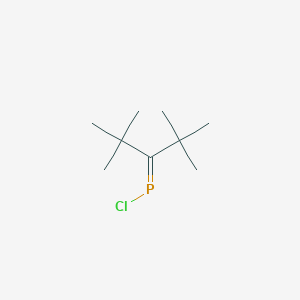
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
